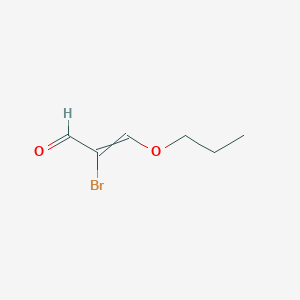

2-Bromo-3-propoxyprop-2-enal

Description

Contextualization of α-Bromo-α,β-Unsaturated Aldehydes as Versatile Synthetic Intermediates

The parent structure of 2-Bromo-3-propoxyprop-2-enal is an α-bromo-α,β-unsaturated aldehyde. This class of compounds is widely recognized for its utility as versatile synthetic intermediates. nih.govchemrxiv.org The conjugated system, composed of a carbonyl group and a double bond, is a powerful electron-withdrawing moiety, which activates the molecule for a variety of chemical transformations. The presence of a bromine atom at the α-position further enhances its synthetic potential, serving as a handle for cross-coupling reactions or as a leaving group in nucleophilic substitution reactions. researchgate.net

The synthesis of α-bromo-α,β-unsaturated aldehydes can be achieved through several routes. A common method involves the bromination and subsequent dehydrobromination of the corresponding α,β-unsaturated aldehyde. nih.gov For instance, the treatment of an α,β-unsaturated aldehyde with a brominating agent, followed by elimination of hydrogen bromide, often induced by a base or a solvent like dimethyl sulfoxide (B87167) (DMSO), can yield the desired α-bromo derivative. nih.gov Another elegant approach involves the gold- and molybdenum-catalyzed reaction of propargylic alcohols with an electrophilic bromine source like N-bromosuccinimide (NBS). organic-chemistry.org This method is notable for its efficiency and mild reaction conditions. organic-chemistry.org

These synthetic intermediates are highly valued in the construction of complex molecular frameworks. They are particularly effective as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. sigmaaldrich.com The electron-deficient nature of the double bond, enhanced by both the aldehyde and the α-bromo substituent, makes them highly reactive towards electron-rich dienes.

The Unique Role of Enol Ether Functionality in Modulating Reactivity and Stability

The introduction of a 3-propoxy group transforms the α-bromoacrolein core into an enol ether. This functionality has a profound impact on the electronic properties and, consequently, the reactivity and stability of the molecule. The oxygen atom of the propoxy group can donate electron density into the π-system through resonance, a mesomeric effect that counteracts the inductive electron-withdrawing effect of the oxygen.

This electron donation has several important consequences:

Stabilization: The resonance contribution from the enol ether can stabilize the molecule, potentially making it easier to handle and store compared to more reactive, unsubstituted analogs.

Directing Group: The alkoxy group can act as a directing group in certain reactions, influencing the regioselectivity of additions to the double bond.

Precursor to other functionalities: The enol ether can be hydrolyzed under acidic conditions to reveal a β-ketoaldehyde, providing another layer of synthetic versatility.

The synthesis of α-alkoxy substituted α,β-unsaturated aldehydes, while less common than their unsubstituted counterparts, is of significant research interest as this motif is present in numerous biologically active natural products. mdpi.comnih.gov

Research Significance and Potential Applications of this compound

The specific combination of functional groups in this compound makes it a highly promising, albeit specialized, building block in organic synthesis. While detailed research focused solely on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from the known reactivity of its constituent parts.

The primary area of application for such a molecule is likely in cycloaddition reactions, particularly the Diels-Alder reaction. sigmaaldrich.com The electron-deficient double bond, modulated by the propoxy group, would make it a suitable partner for a range of dienes, leading to the synthesis of highly functionalized cyclohexene (B86901) derivatives. These products could serve as precursors to natural products and other complex organic molecules.

Furthermore, the vinyl bromide moiety opens the door to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the α-position, dramatically increasing the molecular diversity accessible from this single starting material.

The aldehyde group itself is a versatile functional handle, capable of undergoing a vast array of transformations, including oxidation, reduction, and the formation of imines and other derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

623564-39-6 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

2-bromo-3-propoxyprop-2-enal |

InChI |

InChI=1S/C6H9BrO2/c1-2-3-9-5-6(7)4-8/h4-5H,2-3H2,1H3 |

InChI Key |

QYJVLVPLSMGDOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC=C(C=O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3 Propoxyprop 2 Enal

Strategic Design of Precursor Systems

The successful synthesis of 2-bromo-3-propoxyprop-2-enal is fundamentally reliant on the appropriate choice of starting materials. The core structure is typically assembled from a dicarbonyl compound and an alcohol, each selected for its specific chemical properties that facilitate the desired transformation.

Exploration of 2-Bromomalonaldehyde (B19672) as a Core Building Block

2-Bromomalonaldehyde serves as a critical precursor in the synthesis of this compound. This dicarbonyl compound provides the three-carbon backbone and the essential bromine substituent of the target molecule. The presence of two aldehyde functional groups makes it susceptible to nucleophilic attack, a key step in the formation of the enol ether.

The synthesis of 2-bromomalonaldehyde itself can be achieved through various methods, often starting from more readily available precursors. A common route involves the bromination of malonaldehyde or its protected derivatives. The reactivity of 2-bromomalonaldehyde is significantly influenced by the electron-withdrawing nature of the bromine atom and the two adjacent carbonyl groups.

The Role of Propyl Alcohol as a Nucleophilic Component

Propyl alcohol (propan-1-ol) is the second key precursor, acting as the nucleophile in the reaction. It provides the propoxy group that is incorporated into the final product. The oxygen atom of the hydroxyl group in propyl alcohol attacks one of the carbonyl carbons of 2-bromomalonaldehyde. The choice of propyl alcohol is strategic, as the resulting propoxy group imparts specific solubility and reactivity characteristics to the final enol ether product. The nucleophilicity of the alcohol is a crucial factor in the reaction kinetics and can be influenced by the reaction conditions, particularly the presence of a catalyst.

Catalytic Enol Ether Formation and Mechanistic Elucidation

The conversion of 2-bromomalonaldehyde and propyl alcohol into this compound is not a spontaneous process and requires a catalyst to proceed efficiently. Acid catalysis is the most common and effective method for this transformation. Understanding the mechanism of this catalytic process is essential for optimizing reaction conditions and maximizing the yield of the desired product.

Investigations into Acid-Catalyzed Reaction Pathways

The formation of the enol ether from a dicarbonyl compound and an alcohol is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. In the case of this compound synthesis, a strong acid catalyst, such as hydrochloric acid or sulfuric acid, is typically employed.

The general reaction pathway can be summarized as follows:

Protonation of a carbonyl group: The acid catalyst protonates one of the carbonyl oxygen atoms of 2-bromomalonaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic attack by propyl alcohol: The oxygen atom of propyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to the other carbonyl oxygen.

Elimination of water: The protonated hydroxyl group is a good leaving group (water), and its departure results in the formation of a resonance-stabilized carbocation.

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes a proton from the hydroxyl group of the former alcohol, leading to the formation of the enol ether and regeneration of the acid catalyst.

The efficiency of this pathway is dependent on factors such as the concentration of the acid catalyst, the reaction temperature, and the solvent used.

Below is a table summarizing typical reaction parameters for the acid-catalyzed synthesis of enol ethers from dicarbonyl compounds.

| Parameter | Condition | Rationale |

| Catalyst | Strong protic acids (e.g., HCl, H₂SO₄) | To effectively protonate the carbonyl group and activate it for nucleophilic attack. |

| Solvent | Aprotic solvents (e.g., benzene, toluene) | To facilitate the removal of water, which drives the equilibrium towards product formation. |

| Temperature | Moderate to elevated (e.g., reflux) | To provide sufficient energy for the reaction to proceed at a reasonable rate and to aid in the removal of water. |

| Reactant Ratio | Excess of alcohol | To shift the equilibrium towards the formation of the enol ether. |

Mechanistic Studies of Proton Transfer and Enol Ether Formation

Detailed mechanistic studies, often employing kinetic analysis and isotopic labeling, have shed light on the intricacies of the proton transfer steps and the formation of the enol ether. The initial protonation of the carbonyl oxygen is a rapid and reversible equilibrium. The subsequent nucleophilic attack by the alcohol is often the rate-determining step of the reaction.

Influence of Electron-Withdrawing Substituents on Tautomeric Equilibria

β-Dicarbonyl compounds, such as 2-bromomalonaldehyde, can exist in equilibrium between their diketo and enol tautomeric forms. The position of this equilibrium is significantly influenced by the nature of the substituents on the carbon backbone.

The presence of the electron-withdrawing bromine atom at the C2 position of the malonaldehyde skeleton has a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-protons, which can favor the formation of the enol tautomer. In the enol form, the molecule is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The following table outlines the general influence of substituents on the keto-enol equilibrium of β-dicarbonyl compounds.

| Substituent Type at α-position | Effect on Equilibrium | Predominant Tautomer |

| Electron-donating group | Destabilizes the enol form | Diketo |

| Alkyl group | Slight destabilization of the enol form | Diketo |

| Electron-withdrawing group (e.g., -Br) | Stabilizes the enol form | Enol |

Elucidation of Reactivity Patterns and Chemical Transformations of 2 Bromo 3 Propoxyprop 2 Enal

Nucleophilic Attack and Electrophilic Activation of the α,β-Unsaturated Aldehyde System

The conjugated system of 2-bromo-3-propoxyprop-2-enal is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group and the α-bromine atom. This section explores the factors influencing its electrophilicity and the regioselectivity of nucleophilic additions.

The presence of a bromine atom at the α-position significantly enhances the electrophilic character of the α,β-unsaturated aldehyde system in this compound. This enhancement arises from the strong electron-withdrawing inductive effect of the bromine atom. This effect further polarizes the conjugated system, increasing the partial positive charges on both the carbonyl carbon and the β-carbon. Consequently, the molecule becomes more susceptible to attack by nucleophiles compared to its non-brominated counterpart.

Nucleophilic attack on α,β-unsaturated aldehydes can generally occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-addition or conjugate addition). libretexts.org The regioselectivity of this addition in this compound is influenced by several factors, including the nature of the nucleophile and the reaction conditions.

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct attack at the electrophilic carbonyl carbon. This pathway is typically irreversible and under kinetic control, meaning the product that is formed fastest is the major product. libretexts.org

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as amines, thiols, and cyanides, generally prefer to attack the β-carbon. pressbooks.pub This conjugate addition is often reversible and under thermodynamic control, leading to the more stable product. libretexts.org The initial product of 1,4-addition is an enolate intermediate, which then tautomerizes to the more stable keto form.

The interplay between kinetic and thermodynamic control is crucial in determining the final product distribution. Lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for the reversal of the 1,2-addition and favor the formation of the thermodynamically more stable 1,4-addition product.

Due to the lack of specific experimental data for this compound, a definitive quantitative prediction of the regioselectivity with various nucleophiles is not possible. However, the general principles of α,β-unsaturated carbonyl reactivity provide a strong framework for predicting its behavior.

A wide range of nucleophiles can potentially react with this compound. The success of these reactions depends on the nucleophilicity of the attacking species and steric factors.

| Nucleophile Type | Potential Reaction Pathway | Expected Product Type |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | 1,2-Addition | Secondary alcohol |

| Soft Nucleophiles (e.g., Amines, Thiols, Cyanides) | 1,4-Addition (Conjugate Addition) | β-substituted aldehyde |

| Mixed Nucleophiles (e.g., Cuprates) | Primarily 1,4-Addition | β-substituted aldehyde |

Limitations:

Steric Hindrance: Highly hindered nucleophiles may face difficulty in approaching the electrophilic centers, potentially leading to slower reaction rates or a lack of reactivity.

Basicity of the Nucleophile: Strongly basic nucleophiles can induce side reactions, such as deprotonation at the α-carbon or polymerization.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the outcome and selectivity of the reaction.

Further experimental investigation is required to fully elucidate the scope and limitations of nucleophile incorporation for this specific compound.

Substitution Chemistry at the Bromine Center

The vinylic bromine atom in this compound is generally less reactive towards nucleophilic substitution than an alkyl bromide due to the higher bond strength of the sp² C-Br bond. However, the presence of the electron-withdrawing aldehyde group can activate the system towards certain types of substitution reactions.

Nucleophilic vinylic substitution can proceed through several mechanistic pathways. The most probable mechanisms for this compound are the addition-elimination and the direct substitution (SNV) pathways.

Addition-Elimination Mechanism: This is a two-step process that is favored by the presence of the electron-withdrawing carbonyl group.

Addition: A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized carbanionic intermediate.

Elimination: The bromide ion is subsequently eliminated from the intermediate, regenerating the double bond and resulting in the substituted product. This pathway is often observed in electron-deficient alkenes. organic-chemistry.org

Direct Substitution (SNV): A concerted, one-step mechanism where the nucleophile attacks the carbon bearing the bromine, and the bromide ion leaves simultaneously. This pathway is generally less common for vinylic halides but can be influenced by the specific reactants and conditions. researchgate.net

The exact mechanism will depend on the nature of the nucleophile, the solvent, and the temperature. Computational studies on similar systems could provide further insight into the preferred mechanistic pathway. huji.ac.il

The reaction of this compound with amine nucleophiles is of particular interest for the synthesis of functionalized enamines and other nitrogen-containing heterocycles. Primary and secondary amines are expected to be sufficiently nucleophilic to react with this substrate. libretexts.orgsemanticscholar.org

The reaction can potentially proceed via two main pathways:

1,4-Conjugate Addition: The amine attacks the β-carbon, leading to a β-amino aldehyde. This is a common reaction for amines with α,β-unsaturated carbonyl compounds. pressbooks.pub

Nucleophilic Vinylic Substitution: The amine displaces the bromine atom to form a 2-amino-3-propoxyprop-2-enal derivative.

The regioselectivity of the reaction with amines is a critical aspect that would require experimental determination. It is plausible that a competition between these two pathways exists, and the reaction conditions could be tuned to favor one over the other.

| Amine Type | Potential Product from Nucleophilic Vinylic Substitution |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-3-propoxyprop-2-enal |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-3-propoxyprop-2-enal |

The resulting enamine products are valuable synthetic intermediates that can be further modified or used in the construction of more complex molecules. The specific conditions and outcomes of these derivatization strategies would be a subject for further research.

Oxidative and Reductive Transformations

The reactivity of this compound is significantly influenced by the presence of three key functional groups: an aldehyde, a carbon-carbon double bond, and a vinylic bromide. The electronic interplay between these groups dictates the molecule's behavior under oxidative and reductive conditions, necessitating careful selection of reagents to achieve desired chemical transformations selectively.

Selective Oxidation to Carboxylic Acid Derivatives: Reagent Selection and Reaction Control

The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acid derivatives is a fundamental transformation in organic synthesis. nih.gov However, the presence of a C=C double bond and a C-Br bond in this compound presents a challenge, as these moieties can also be susceptible to oxidation. Therefore, the choice of an oxidizing agent is critical to ensure that only the aldehyde group is converted to a carboxylic acid, preserving the integrity of the rest of the molecule.

Traditional methods for oxidizing α,β-unsaturated aldehydes often employed strong oxidants, which could lead to overoxidation or undesired side reactions. nih.gov Modern synthetic chemistry emphasizes the use of milder, more selective reagents. For the specific transformation of an α,β-unsaturated aldehyde to an α,β-unsaturated carboxylic acid, reagents that are selective for the aldehyde group are required.

One classic method for this selective oxidation is the use of Tollens' reagent ([Ag(NH₃)₂]⁺). This reagent is known to oxidize aldehydes to carboxylates without affecting carbon-carbon double bonds. doubtnut.com Another effective reagent is sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This system, known as the Pinnick oxidation, is highly effective for converting α,β-unsaturated aldehydes to the corresponding carboxylic acids with high yields and selectivity.

Recent advancements have focused on developing greener and more efficient catalytic systems. For instance, copper-catalyzed aerobic oxidation has emerged as a mild and operationally simple method for various oxidative transformations. nih.gov While broadly applicable, the conditions would need to be carefully optimized for a substrate like this compound to prevent potential side reactions involving the bromo-substituent. Biocatalytic approaches, using enzymes such as alcohol dehydrogenases in cascade reactions, also offer a highly selective and environmentally benign route for the oxidation of related unsaturated alcohols to aldehydes, highlighting the potential for enzymatic oxidation of the aldehyde to the acid. nih.gov

| Oxidizing Agent/System | Selectivity for Aldehyde | Compatibility with C=C and C-Br Bonds | General Reaction Conditions |

|---|---|---|---|

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | High | Excellent | Aqueous, basic conditions |

| Pinnick Oxidation (NaClO₂/NaH₂PO₄/2-methyl-2-butene) | Excellent | Excellent | Mildly acidic aqueous/organic solvent |

| Chromium(VI) Reagents (e.g., Jones reagent) | Moderate to Low | Poor (risk of C=C cleavage and other side reactions) | Strongly acidic, harsh conditions |

| Potassium Permanganate (KMnO₄) | Low | Poor (readily oxidizes C=C bond) | Varies (acidic, basic, or neutral) |

Controlled Reduction to Alcohol Derivatives: Strategic Application of Reducing Agents

The reduction of this compound to its corresponding alcohol, 2-bromo-3-propoxyprop-2-en-1-ol, requires a reagent that can selectively reduce the aldehyde carbonyl group (a 1,2-reduction) without affecting the conjugated double bond or the vinyl bromide. The choice of reducing agent is paramount to prevent over-reduction to the saturated alcohol or reductive cleavage of the carbon-bromine bond.

Standard, highly reactive hydride reagents such as lithium aluminum hydride (LiAlH₄) are generally unsuitable for this transformation as they typically reduce both the aldehyde and the α,β-unsaturated double bond (a 1,4-conjugate addition followed by carbonyl reduction).

A more controlled reduction can be achieved using sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is milder than LiAlH₄, its selectivity for 1,2-reduction over 1,4-reduction can be variable. To enhance the selectivity for the desired 1,2-reduction, the reaction is often performed at low temperatures (e.g., -78 °C) or, more reliably, through the addition of a Lewis acid such as cerium(III) chloride (CeCl₃). This combination, known as the Luche reduction, generates a "harder" borohydride species that preferentially attacks the "harder" electrophilic carbonyl carbon, leaving the "softer" β-carbon of the double bond untouched.

Other specialized reducing agents can also be employed. Diisobutylaluminium hydride (DIBAL-H) is another reagent that, when used in stoichiometric amounts at low temperatures, can selectively reduce α,β-unsaturated aldehydes to the corresponding allylic alcohols. Careful control of the reaction stoichiometry and temperature is crucial to prevent over-reduction.

| Reducing Agent/System | Primary Product with α,β-Unsaturated Aldehyde | Selectivity (1,2- vs. 1,4-Reduction) | Reaction Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Allylic Alcohol (1,2-product) | Moderate to Good | Protic solvents (e.g., EtOH, MeOH) |

| Luche Reduction (NaBH₄/CeCl₃) | Allylic Alcohol (1,2-product) | Excellent | Protic solvents, often at low temperature |

| Diisobutylaluminium Hydride (DIBAL-H) | Allylic Alcohol (1,2-product) | Good to Excellent | Aprotic solvents (e.g., Toluene, CH₂Cl₂), low temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Alcohol | Poor (favors 1,4-reduction) | Aprotic solvents (e.g., THF, Et₂O) |

Cycloaddition and Polymerization Reactivity

The conjugated π-system of this compound makes it a candidate for participation in cycloaddition reactions and a monomer for polymerization. The electronic nature of the substituents significantly influences its reactivity in these transformations.

Dienophilic Properties in Pericyclic Reactions

In the context of pericyclic reactions, specifically the [4+2] cycloaddition or Diels-Alder reaction, α,β-unsaturated aldehydes act as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In this compound, both the aldehyde (-CHO) and the bromo (-Br) groups are electron-withdrawing, making the double bond electron-deficient. This electronic characteristic renders it a potent dienophile for reactions with electron-rich dienes.

The reaction of this compound with a simple diene, such as 1,3-butadiene, would be expected to proceed readily to form a cyclohexene (B86901) derivative. The regioselectivity of the reaction with an unsymmetrical diene (e.g., isoprene) would be governed by the electronic effects of the substituents on both the diene and the dienophile. Theoretical calculations based on Density Functional Theory (DFT) are often used to predict the outcomes of such polar Diels-Alder reactions. conicet.gov.ar The reaction is expected to favor the "ortho" or "para" adducts, in accordance with established principles of frontier molecular orbital theory.

| Diene | Expected Major Product(s) | Key Factors Influencing Reactivity |

|---|---|---|

| 1,3-Butadiene | 4-Bromo-5-propoxycyclohex-3-enecarbaldehyde | Symmetry of diene, high dienophile reactivity |

| Isoprene (2-methyl-1,3-butadiene) | 1-Methyl-4-bromo-5-propoxycyclohex-3-enecarbaldehyde ("para" adduct) and 2-Methyl-4-bromo-5-propoxycyclohex-3-enecarbaldehyde ("meta" adduct) | Regioselectivity governed by orbital coefficients, favoring the "para" adduct |

| Cyclopentadiene (B3395910) | Bicyclic adduct via endo transition state | High reactivity of diene, stereoselectivity (endo rule) |

Investigations into Polymerization Propensities of α-Bromo-α,β-Unsaturated Aldehyde Scaffolds

The carbon-carbon double bond in α-bromo-α,β-unsaturated aldehydes like this compound is activated towards polymerization. The presence of both the aldehyde and bromo substituents suggests that the molecule could undergo polymerization through various mechanisms, including radical, anionic, or cationic pathways.

Research into the polymerization of related α,β-unsaturated aldehydes, such as acrolein, has shown that these monomers can be polymerized using different catalytic systems. For instance, a two-step polymerization process has been described for α,β-unsaturated aldehydes where an initial anionic polymerization of the aldehyde is followed by a radical-initiated copolymerization with another monomer. google.com In this process, a catalyst like sodium methylate can initiate the polymerization of the aldehyde group. google.com Subsequently, after neutralizing the initial catalyst, a radical initiator such as azobutyronitrile can be used to polymerize the vinyl groups, potentially leading to cross-linked or copolymer structures. google.com

The polymerization of this compound would likely be complex. Anionic initiators could potentially attack the carbonyl carbon or the β-carbon of the double bond, or even displace the bromide. Radical polymerization would likely proceed through the vinyl group, but the reactivity might be influenced by the steric bulk of the propoxy group and the electronic effect of the bromine atom. The resulting polymer would feature a polyalkane backbone with pendant -CHO, -Br, and -OCH₂CH₂CH₃ groups, offering significant potential for post-polymerization modification.

Stereochemical Outcomes in Novel Bond-Forming Reactions

The prochiral aldehyde group and the trisubstituted double bond in this compound provide opportunities for stereocontrolled bond-forming reactions. The development of new stereocenters is a central theme in modern organic synthesis, and substrates like this are valuable for investigating asymmetric transformations.

Nucleophilic addition to the carbonyl group can generate a new stereocenter at the carbinol carbon. The use of chiral reagents or catalysts can direct this addition to favor the formation of one enantiomer over the other. For example, asymmetric allylation or alkylation reactions using chiral organometallic reagents could yield enantiomerically enriched secondary alcohols.

Furthermore, the molecule can participate in domino or cascade reactions where multiple bonds and stereocenters are formed in a single operation. For instance, a domino annulation reaction could be initiated by the addition of a nucleophile to the aldehyde, followed by an intramolecular reaction involving another part of the molecule or a second reagent. The stereochemical outcome of such processes is often dictated by the formation of the most thermodynamically stable cyclic transition state. researchgate.net The existing geometry of the double bond and the steric influence of the propoxy and bromo groups would play a crucial role in directing the stereochemistry of the newly formed rings and stereocenters. researchgate.net

Geometric Isomerism (Z/E) and its Influence on Reaction Pathways

Geometric isomerism, also known as cis-trans or (Z/E) isomerism, is a key stereochemical feature of this compound. The presence of the double bond restricts free rotation, leading to the existence of two possible diastereomers: the (Z)-isomer, where the higher priority substituents on each carbon of the double bond are on the same side, and the (E)-isomer, where they are on opposite sides. According to the Cahn-Ingold-Prelog priority rules, the bromine atom has a higher priority than the aldehyde group on the α-carbon, and the propoxy group has a higher priority than the hydrogen atom on the β-carbon. Therefore, the (Z)-isomer has the bromine and propoxy groups on the same side of the double bond, while the (E)-isomer has them on opposite sides.

The specific geometric isomer of this compound can have a profound impact on its reaction pathways, particularly in concerted reactions where the geometry of the transition state is crucial. The stereochemical information encoded in the starting alkene is often transferred to the product, leading to different diastereomeric products from the (Z) and (E) isomers.

One of the most significant examples of this is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The geometry of the dienophile is known to be preserved in the stereochemistry of the cycloadduct. Therefore, the (Z)- and (E)-isomers of this compound would be expected to yield different diastereomeric products in Diels-Alder reactions. For instance, the reaction with a symmetric diene like cyclopentadiene would result in the formation of bicyclic products where the relative stereochemistry of the bromine and propoxy substituents is dictated by the starting isomer.

The influence of geometric isomerism also extends to other reactions such as nucleophilic additions, particularly conjugate additions (Michael additions). The accessibility of the β-carbon to the incoming nucleophile can be influenced by the steric hindrance imposed by the substituents, which differs between the (Z) and (E) isomers. This can lead to different rates of reaction and, in cases where new stereocenters are formed, potentially different diastereoselectivities.

Strategies for Diastereoselective and Enantioselective Transformations

The development of synthetic methods that allow for the control of stereochemistry is a central goal in modern organic chemistry. For a molecule like this compound, which contains multiple sites of reactivity and the potential for the creation of new stereocenters, strategies for diastereoselective and enantioselective transformations are of high importance.

Diastereoselective Strategies:

Diastereoselectivity in reactions of this compound can often be achieved by exploiting the inherent stereochemistry of the starting material (the Z/E configuration of the double bond) or by introducing a new source of chirality.

Substrate Control: As discussed in the previous section, the geometry of the double bond can direct the formation of specific diastereomers in reactions like the Diels-Alder cycloaddition. By selecting the appropriate (Z) or (E) isomer, a desired diastereomeric product can be favored.

Reagent Control: The use of chiral reagents or catalysts can induce diastereoselectivity. For example, in a nucleophilic addition to the aldehyde, a chiral reducing agent could selectively produce one diastereomer of the resulting alcohol over the other.

Auxiliary Control: A common strategy involves the temporary attachment of a chiral auxiliary to the molecule. This auxiliary biases the approach of reagents from one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed, yielding the desired stereoisomer. For α,β-unsaturated systems, chiral auxiliaries attached to the carbonyl group have proven effective in directing conjugate additions.

Enantioselective Strategies:

Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved through the use of chiral catalysts.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. For α,β-unsaturated aldehydes like this compound, several organocatalytic activation modes are applicable.

Iminium Ion Catalysis: Chiral secondary amines can react reversibly with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, accelerating conjugate additions. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, resulting in high enantioselectivity.

Enamine Catalysis: While less common for conjugate additions to the β-position, enamine catalysis can be used for reactions at the α-position.

Metal Catalysis: Chiral Lewis acid catalysts, often derived from transition metals complexed with chiral ligands, can coordinate to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the β-carbon and creates a chiral environment that directs the approach of nucleophiles in conjugate additions.

The following tables provide representative data on diastereoselective and enantioselective reactions of α,β-unsaturated aldehydes, illustrating the potential strategies applicable to this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Diels-Alder Reaction | (E)-α,β-Unsaturated Ester | Cyclopentadiene | >95:5 (endo:exo) |

| Diels-Alder Reaction | (Z)-α,β-Unsaturated Ester | Cyclopentadiene | >95:5 (endo:exo) |

| Michael Addition | α,β-Unsaturated Ketone with Chiral Auxiliary | Grignard Reagent | up to 98:2 |

| Nucleophilic Addition to Aldehyde | α-Chiral Aldehyde | Organometallic Reagent | Varies (Cram vs. Felkin-Anh control) |

| Reaction Type | Substrate | Catalyst | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition (Organocatalysis) | Cinnamaldehyde | Chiral Prolinol Silyl (B83357) Ether | Dimethyl Malonate | up to 99% |

| Friedel-Crafts Alkylation (Organocatalysis) | Crotonaldehyde | Chiral Imidazolidinone | N,N-Dimethylaniline | 96% |

| Michael Addition (Metal Catalysis) | α,β-Unsaturated Imide | Chiral Salen-Al Complex | Malononitrile | up to 98% |

| Diels-Alder Reaction (Organocatalysis) | Acrolein | Chiral Diamine | Cyclopentadiene | 99% |

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide a detailed article on "this compound" that strictly adheres to the requested outline. Searches for the specific applications of this compound in the synthesis of functionalized imidazolecarboxaldehydes, including mechanistic insights and diversification strategies, did not yield relevant scholarly articles or detailed experimental procedures.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that is strictly focused on "this compound" within the confines of the provided structure at this time. Further research and publications on the specific reactivity and synthetic utility of this compound would be necessary to address the detailed points of the requested article.

Strategic Applications of 2 Bromo 3 Propoxyprop 2 Enal in Complex Organic Synthesis

Design and Synthesis of New Chemical Entities Based on the α-Bromo-α,β-Unsaturated Enal Scaffold

The α-bromo-α,β-unsaturated enal framework, exemplified by 2-bromo-3-propoxyprop-2-enal, represents a highly versatile and reactive scaffold in organic synthesis. The inherent electrophilicity of this system, arising from the conjugation of the aldehyde, alkene, and the electron-withdrawing bromine atom, makes it a potent Michael acceptor. This reactivity allows for the construction of complex molecular architectures through various conjugate addition reactions. The design of new chemical entities based on this scaffold often involves modifying the substituents to fine-tune reactivity, selectivity, and physical properties. A key position for such modification is the alkoxy group at the β-position, which can significantly influence the electronic and steric nature of the molecule.

Impact of Alkoxy Group Variation (e.g., propoxy, isopropoxy, cyclohexyloxy, ethyl, benzyl) on Synthetic Accessibility and Reactivity

The synthetic accessibility of 2-bromo-3-alkoxyprop-2-enal analogs is primarily dependent on the availability of the corresponding precursor alcohols. General synthetic strategies, such as the Vilsmeier-Haack reaction, can be employed to generate the core 3-alkoxypropenal structure, which can then be brominated. ijpcbs.comcambridge.orgwikipedia.orgorganic-chemistry.org The efficiency of these steps can be influenced by the properties of the alcohol, although a range of primary and secondary alcohols are generally well-tolerated.

The variation of the alkoxy group (–OR) at the C-3 position has a profound impact on the reactivity of the α-bromo-α,β-unsaturated enal scaffold, particularly in nucleophilic conjugate addition reactions. The size and electronic nature of the R group modulate the electrophilicity of the β-carbon (C-3). The general reactivity of α,β-unsaturated carbonyl compounds is dictated by the partial positive charge on both the carbonyl carbon and the β-carbon. researchgate.net

The primary factor governing the reactivity of this series of analogs is the steric hindrance imposed by the alkoxy group. This steric effect directly influences the rate at which a nucleophile can approach and attack the electrophilic β-carbon. Bulky alkoxy groups can shield the reaction center, leading to a decrease in reaction rates. This principle is a cornerstone of structure-reactivity relationships, where increased steric bulk around a reaction site generally leads to lower reactivity. doubtnut.com

The predicted relative reactivity of various 2-bromo-3-alkoxyprop-2-enal analogs towards a model nucleophile in a conjugate addition reaction is summarized in the table below. The trend illustrates that as the steric bulk of the alkoxy group increases, the rate of reaction is expected to decrease.

Table 1: Predicted Relative Reactivity of 2-Bromo-3-alkoxyprop-2-enal Analogs in Conjugate Addition

| Alkoxy Group | R Group | Steric Bulk | Predicted Relative Rate | Rationale |

|---|---|---|---|---|

| Ethyl | -CH₂CH₃ | Low | High | Minimal steric hindrance allows for easy nucleophilic approach. |

| Propoxy | -CH₂CH₂CH₃ | Low-Medium | High | Slightly larger than ethyl, but still provides open access to the β-carbon. |

| Benzyl | -CH₂Ph | Medium | Medium | The phenyl group increases steric bulk compared to linear alkyl chains, moderately hindering the nucleophile. |

| Isopropoxy | -CH(CH₃)₂ | High | Low | The secondary carbon with two methyl groups significantly shields the reaction center. |

Elucidation of Structure-Reactivity Relationships within Analog Series

The structure-reactivity relationships within the 2-bromo-3-alkoxyprop-2-enal series can be rationalized by considering two primary factors: steric effects and electronic effects.

Steric Effects: The dominant factor influencing the reactivity of these analogs is steric hindrance. chemrxiv.org The rate of a nucleophilic addition reaction is highly sensitive to the steric environment of the electrophilic carbon. doubtnut.com

Ethyl and Propoxy Analogs: These linear alkoxy groups present a relatively small steric profile, allowing for facile approach of nucleophiles to the β-carbon. Consequently, they are expected to be the most reactive members of the series.

Benzyl Analog: The benzyl group, while attached via a primary carbon, is bulkier than simple alkyl chains due to the phenyl ring. This increased size creates a more crowded environment around the C-3 position, slowing the rate of nucleophilic attack compared to the ethyl and propoxy derivatives.

Isopropoxy and Cyclohexyloxy Analogs: These groups represent a significant increase in steric bulk. The isopropoxy group is a secondary alkyl group, and the cyclohexyloxy group is a bulky alicyclic system. They effectively act as "steric shields," physically obstructing the trajectory of the incoming nucleophile. This steric clash in the transition state raises the activation energy of the reaction, leading to a markedly slower reaction rate. The principles of steric hindrance affecting reaction outcomes are well-documented in various organic transformations. acs.orgresearchgate.net

Electronic Effects: While steric effects are dominant, electronic effects of the alkoxy groups also play a subtle role. nih.gov All alkoxy groups are electron-donating via resonance (+R effect), where a lone pair on the oxygen atom can be delocalized into the π-system of the enal. This effect increases the electron density at the β-carbon, slightly reducing its electrophilicity and deactivating it towards nucleophilic attack.

Simultaneously, the oxygen atom exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity. For the alkyl groups in this series (ethyl, propoxy, isopropoxy, cyclohexyloxy), the differences in their inductive effects are minimal and are largely overshadowed by the more pronounced steric differences. The benzyl group's phenyl ring can also influence the electronic properties of the system, but in the context of controlling reaction rates in this series, the steric factor remains the most significant determinant. The interplay between steric strain and electronic factors is crucial for determining the stability of transition states in nucleophilic addition reactions. chemrxiv.org

Advanced Spectroscopic and Computational Investigations for Structural Elucidation and Reactivity Prediction

Sophisticated Spectroscopic Characterization of 2-Bromo-3-propoxyprop-2-enal and its Reaction Products

Due to the limited availability of direct experimental data for this compound, the following spectroscopic characterizations are based on established principles and data from analogous compounds.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, including its stereochemistry and regiochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The vinylic proton, being part of an electron-deficient π-system and influenced by the adjacent oxygen and bromine atoms, is also expected to be in the downfield region. The protons of the propoxy group would present a more complex pattern: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the ether oxygen (OCH₂).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Vinylic H | 7.0 - 8.0 | Singlet |

| O-CH ₂-CH₂-CH₃ | 3.8 - 4.2 | Triplet |

| O-CH₂-CH ₂-CH₃ | 1.6 - 1.9 | Sextet |

| O-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The sp² hybridized carbons of the double bond will also be in the downfield region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the propoxy group will appear in the upfield region, with the carbon directly bonded to the oxygen atom being the most deshielded among them.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 190 - 200 |

| C=C -Br | 110 - 125 |

| C =C-Br | 140 - 155 |

| O -CH₂-CH₂-CH₃ | 70 - 80 |

| O-C H₂-CH₂-CH₃ | 20 - 30 |

| O-CH₂-C H₂-CH₃ | 10 - 15 |

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aldehyde, alkene, ether, and carbon-bromine functionalities.

The most prominent feature would be the strong C=O stretching vibration of the conjugated aldehyde, which is anticipated to appear in the region of 1685-1710 cm⁻¹. The C=C double bond stretching vibration is expected to be observed around 1600-1640 cm⁻¹. The C-O stretching of the propoxy group will likely produce a strong band in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O stretch (conjugated) | 1685 - 1710 | Strong |

| Aldehyde | C-H stretch | 2720 - 2820 | Medium |

| Alkene | C=C stretch | 1600 - 1640 | Medium |

| Ether | C-O stretch | 1050 - 1150 | Strong |

| Alkyl Halide | C-Br stretch | 500 - 600 | Medium-Strong |

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several pathways. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of a hydrogen atom or the entire propoxy group. Cleavage of the C-Br bond is also a likely fragmentation pathway. The propoxy side chain can undergo its own characteristic fragmentations.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| M, M+2 | [C₆H₉BrO₂]⁺ |

| M-29, M-27 | Loss of CHO |

| M-59, M-57 | Loss of OC₃H₇ |

| M-79, M-81 | Loss of Br |

| 43 | [C₃H₇]⁺ |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound at a molecular level, offering insights that complement experimental findings.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to analyze the electronic structure of this compound. These calculations can provide valuable information about the molecule's geometry, molecular orbital energies (HOMO and LUMO), and charge distribution.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO provides insight into its electron-accepting capabilities. For this compound, the HOMO is likely to be localized on the C=C double bond and the oxygen of the propoxy group, while the LUMO is expected to be centered on the carbonyl group and the C-Br bond, suggesting that the molecule can act as both an electrophile and a nucleophile at different sites. The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of its reactivity towards various reagents.

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For instance, in nucleophilic addition reactions to the carbonyl group, computational modeling can determine the preferred trajectory of the nucleophile and the structure of the tetrahedral intermediate. Similarly, for reactions involving the carbon-carbon double bond, such as electrophilic additions or cycloadditions, theoretical studies can predict the stereochemical and regiochemical outcomes. A DFT study on the reaction of a similar compound, 2-bromo-2-enal, with an acylhydrazone catalyzed by an N-heterocyclic carbene has shown the feasibility of such computational investigations in understanding complex reaction pathways. bhu.ac.in Such studies can reveal the intricate details of bond-breaking and bond-forming processes and can be used to rationalize experimentally observed product distributions or to predict the outcome of new, unexplored reactions.

Conformational Analysis of this compound and Derived Structures

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses several single bonds, a multitude of conformations are possible due to rotation around these bonds. A thorough conformational analysis aims to identify the most stable conformers and to understand the energy landscape that governs their interconversion.

Computational chemistry provides a powerful toolkit for performing such analyses. Through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), the potential energy surface of a molecule can be systematically explored. For this compound, the key dihedral angles to consider are those around the C-C and C-O single bonds of the propoxy group, as well as the C-C bond connecting the aldehyde function to the vinyl group.

A systematic scan of these dihedral angles would reveal the low-energy conformers. It is anticipated that the planar s-cis and s-trans conformers with respect to the C=C-C=O framework would be the most significant, with the bulky bromine atom and propoxy group influencing their relative stabilities. The orientation of the propoxy chain itself will also contribute to a family of low-energy structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| s-trans (anti) | 180° | 180° | 0.00 |

| s-trans (gauche) | 180° | 60° | 0.85 |

| s-cis (anti) | 0° | 180° | 2.50 |

| s-cis (gauche) | 0° | 60° | 3.10 |

Note: This table is a hypothetical representation based on general principles of conformational analysis for similar molecules and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

In Silico Prediction of Spectroscopic Signatures

The in silico prediction of spectroscopic signatures has become an indispensable tool in chemical research. It not only aids in the interpretation of experimental spectra but can also serve as a predictive tool for identifying unknown compounds. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate these chemical shifts with a reasonable degree of accuracy. The predicted spectrum would show distinct signals for the aldehydic proton, the vinylic proton, and the protons of the propoxy group. The ¹³C NMR spectrum would similarly provide valuable information about the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.0 | 185 - 195 |

| Vinylic C-H | 7.0 - 7.5 | 130 - 140 |

| Vinylic C-Br | - | 110 - 120 |

| O-CH₂ | 3.8 - 4.2 | 65 - 75 |

| CH₂-CH₂-CH₃ | 1.6 - 1.9 | 20 - 30 |

| CH₃ | 0.9 - 1.1 | 10 - 15 |

Note: These are estimated ranges and the actual values would depend on the level of theory, basis set, and solvent model used in the calculations.

Infrared Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. By calculating the harmonic frequencies at a given level of theory, a theoretical IR spectrum can be generated. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-Br stretch, as well as various C-H and C-O stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1680 - 1720 |

| C=C Stretch | 1620 - 1660 |

| C-Br Stretch | 550 - 650 |

| Aldehydic C-H Stretch | 2700 - 2800 |

| Sp³ C-H Stretch | 2850 - 3000 |

| C-O Stretch | 1050 - 1150 |

Note: Calculated harmonic frequencies are often systematically scaled to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. For this compound, the presence of the conjugated π-system (C=C-C=O) is expected to give rise to a π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition at a higher wavelength (lower energy). The specific absorption maxima (λ_max) can be computationally predicted, providing further insight into the electronic structure of the molecule.

Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign synthetic routes to 2-Bromo-3-propoxyprop-2-enal and its derivatives, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

One promising avenue is the adoption of catalytic systems that operate under mild conditions. For instance, a bimetallic catalysis approach, similar to the one used for synthesizing α-bromo-α,β-unsaturated ketones from propargylic alcohols, could be adapted. organic-chemistry.org Such a method would utilize low catalyst loadings and mild reaction conditions, aligning with the principles of green chemistry by reducing energy consumption and chemical waste. organic-chemistry.org Another sustainable approach involves leveraging dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but also as a reagent in bromination/dehydrohalogenation sequences, which has been shown to be an expedient and environmentally friendly method for producing 2-bromopropenals. mdpi.com

Furthermore, visible-light-promoted organocatalytic aerobic oxidation presents a state-of-the-art green methodology. rsc.org Adapting this technique from silyl (B83357) enol ethers to precursors of this compound could offer a straightforward and sustainable synthesis using a cheap organic dye as a photosensitizer and oxygen as the terminal oxidant. rsc.org

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference Analogue |

|---|---|---|---|

| Au/Mo Bimetallic Catalysis | Low catalyst loadings, mild conditions | High atom economy, reduced energy consumption | α-Iodo/bromo-α,β-unsaturated ketones organic-chemistry.org |

| DMSO-Mediated Dehydrohalogenation | DMSO as reagent and solvent, alkali-free | Reduced inorganic waste, milder conditions | 2-Bromopropenals mdpi.com |

| Visible-Light Photocatalysis | Uses light energy, air as oxidant, organocatalyst | Eliminates harsh oxidants, highly sustainable | α,β-Unsaturated carbonyl compounds rsc.org |

Expansion of Synthetic Utility via Novel Reaction Discovery

The trifunctional nature of this compound makes it an ideal substrate for the discovery of novel chemical transformations. Its role as a versatile building block can be significantly expanded by exploring its reactivity in modern catalytic processes.

A key area of future exploration is its use in N-heterocyclic carbene (NHC) catalysis. Research on analogous 2-bromo-2-enals has shown their utility in NHC-catalyzed [4+2] cycloaddition reactions with acylhydrazones to produce valuable δ-lactam heterocycles. rsc.org Applying this methodology to this compound could provide a direct route to novel, highly functionalized heterocyclic compounds with potential biological activity.

The reactivity of the carbon-bromine bond offers further opportunities. Palladium-catalyzed reactions, such as annulative π-extensions or cross-coupling reactions, could be explored. researchgate.net These methods would allow for the construction of complex polycyclic aromatic systems or the introduction of diverse functional groups, significantly broadening the synthetic utility of the core structure. The interaction of the closely related compound 2-bromoacrolein (B81055) with biological nucleophiles like thymidine (B127349) suggests that this compound could also be investigated as a probe in chemical biology. researchgate.net

Exploration in Asymmetric Synthesis and Chiral Induction

The development of asymmetric reactions involving this compound is a critical frontier for creating stereochemically complex molecules. Future research will focus on using chiral catalysts to control the formation of new stereocenters with high enantioselectivity.

Organocatalysis offers a powerful platform for such transformations. The aldehyde group can be activated by a chiral amine catalyst to form a chiral enamine intermediate, directing subsequent nucleophilic attacks. The conjugate addition of various nucleophiles to the α,β-unsaturated system is a well-established strategy for creating β-chiral aldehydes and ketones. chemistryviews.orgmdpi.comresearchgate.net Applying this to this compound could yield chiral building blocks with multiple functional handles for further elaboration.

Furthermore, the use of chiral Lewis or Brønsted acids could activate the carbonyl group, facilitating enantioselective reactions such as hetero-Diels-Alder reactions or epoxidations. researchgate.netrsc.org For example, a chiral N,N'-dioxide–Sc(III) complex catalyst has been successfully used for the asymmetric epoxidation of a wide range of α,β-unsaturated carbonyl compounds using hydrogen peroxide, a green oxidant. rsc.org Investigating such catalyst systems with this compound could provide efficient access to optically active epoxy aldehydes.

Integration of Machine Learning and AI in Reaction Design and Prediction

The complexity of multifunctional molecules like this compound presents a challenge for predicting reactivity and optimizing reaction conditions. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity.

Future research could employ ML models to predict reaction outcomes and optimize conditions for reactions involving this compound. beilstein-journals.orgmedium.com By training algorithms on large datasets of chemical reactions, global models can suggest general conditions, while local models can fine-tune parameters like temperature, solvent, and catalyst to maximize yield and selectivity. nih.gov This approach can significantly accelerate the discovery and optimization of novel transformations.

| AI/ML Application | Objective | Potential Impact | Relevant Concept |

|---|---|---|---|

| Reaction Condition Optimization | Predict optimal solvent, temperature, catalyst, and reagents for a desired transformation. | Accelerated process development; improved yields and selectivity. | High-Throughput Experimentation (HTE) data integration beilstein-journals.org |

| Reactivity Prediction | Forecast the most likely reaction pathway among several competing possibilities (e.g., addition vs. substitution). | Rational reaction design; reduction of trial-and-error experimentation. | Reactant-to-Barrier (R2B) Models researchgate.net |

| Novel Reaction Discovery | Analyze the electronic and steric properties to propose previously unknown transformations. | Expansion of synthetic utility; discovery of new chemical space. | Autonomous robotic experimentation chemistryworld.com |

Application in Continuous Flow Chemistry for Scalable Production

For this compound to be a truly useful building block, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing for achieving these goals.

Future research will focus on translating synthetic routes into continuous flow processes. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. nih.govresearchgate.net The production of α,β-unsaturated aldehydes and ketones has been successfully demonstrated in flow systems, often leading to higher yields and purity compared to batch methods. beilstein-journals.org

The scalability of flow chemistry is a key advantage. Processes developed on a lab scale can often be scaled up for industrial production by extending the run time or by "numbering up"—running multiple reactors in parallel. chim.itwiley-vch.de This facilitates a much shorter time-to-market for chemicals derived from this compound. Moreover, flow chemistry can enable reaction discovery by allowing chemists to safely explore reaction conditions that are inaccessible in batch reactors, potentially uncovering novel reactivity for α,β-unsaturated aldehydes. rsc.org

Q & A

Basic: What synthetic strategies are effective for preparing 2-Bromo-3-propoxyprop-2-enal, and how can side reactions be minimized?

Methodological Answer:

Synthesis of brominated α,β-unsaturated aldehydes typically involves bromination of propenal derivatives or nucleophilic substitution on pre-functionalized intermediates. For this compound, consider:

- Bromination of 3-propoxyprop-2-enal using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimize temperature (e.g., 0–25°C) to control regioselectivity .

- Cross-coupling reactions with bromine-containing precursors (e.g., bromoalkenes listed in reagent catalogs ).

- Purification: Use column chromatography (silica gel or reverse-phase) to isolate the product, monitoring by TLC. Side products (e.g., di-brominated species) can be minimized by stoichiometric control of brominating agents and inert atmosphere conditions .

Advanced: How can computational methods resolve contradictions between predicted and experimental spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, conformational dynamics, or intermolecular interactions. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental values. Adjust for solvent polarity using continuum solvation models .

- Analyze vibrational spectra (IR/Raman) with molecular dynamics simulations to account for temperature-dependent conformational changes .

- Cross-validate using X-ray crystallography (if crystalline derivatives are obtainable) for absolute structural confirmation, as demonstrated for related brominated ketones .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR: H and C NMR to identify aldehydic protons (δ 9.5–10.5 ppm) and bromine-induced deshielding effects. Use DEPT/HSQC for carbon assignments .

- IR: Confirm the aldehyde C=O stretch (~1700 cm) and C-Br vibration (~550 cm) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI/TOF) to verify molecular ion [M+H] and isotopic patterns consistent with bromine (1:1 ratio for Br/Br) .

Advanced: How can researchers design mechanistic studies to probe the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

To elucidate reaction mechanisms (e.g., Suzuki-Miyaura coupling):

- Kinetic Studies: Monitor reaction progress via in situ NMR or GC-MS to identify intermediates and rate-determining steps.

- Isotopic Labeling: Use C-labeled aldehydes to track bond formation/cleavage .

- Computational Modeling: Map potential energy surfaces (PES) for key transition states, such as oxidative addition of Pd(0) to the C-Br bond .

- Control Experiments: Test halogen exchange (e.g., Br vs. I) to assess electronic effects on reactivity .

Basic: What safety considerations are critical when handling this compound?

Methodological Answer:

Brominated aldehydes are typically irritants and potential alkylating agents. Protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation; monitor vapor pressure using data from structurally similar compounds (e.g., bp ~200°C for 2-Bromo-2-methylpropionic acid ).

- Waste Disposal: Quench residual bromine with sodium thiosulfate before disposal .

Advanced: How should researchers address contradictions between theoretical and experimental data on the stability of this compound?

Methodological Answer:

Divergences may arise from approximations in computational models or unaccounted experimental variables. Mitigation strategies:

- Sensitivity Analysis: Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on stability predictions .

- Experimental Replication: Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental artifacts .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 2-Bromo-3-methoxyaniline ) to identify trends in bromine’s electronic effects .

Basic: What solvent systems are optimal for purifying this compound via column chromatography?

Methodological Answer:

- Normal-Phase Chromatography: Use hexane/ethyl acetate (gradient elution) for polar impurities. Adjust ratios based on TLC Rf values (target Rf ~0.3–0.5) .

- Reverse-Phase Chromatography: Employ C18 columns with acetonitrile/water for high-purity isolation, particularly if the compound is hygroscopic .

Advanced: How can open-data principles enhance reproducibility in studies of this compound?

Methodological Answer:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices:

- Deposit Raw Data: Share NMR spectra, crystallographic files, and synthetic protocols in repositories like PubChem or Zenodo.

- Document Metadata: Include detailed reaction conditions (e.g., temperature, humidity) to contextualize results .

- Collaborative Validation: Encourage peer labs to replicate key findings, as seen in multi-institutional crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.